2-methoxy-N-(2-(3-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a methoxy group at the 2-position of the benzene ring and a complex indole-containing substituent. The indole moiety is modified with a thioether linkage to a 2-oxoethyl group bearing a p-tolylamino group. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., thioether-linked benzamides and indole derivatives) have demonstrated activity against cancer, viral infections, and thrombotic events .
Properties
IUPAC Name |
2-methoxy-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-19-11-13-20(14-12-19)29-26(31)18-34-25-17-30(23-9-5-3-7-21(23)25)16-15-28-27(32)22-8-4-6-10-24(22)33-2/h3-14,17H,15-16,18H2,1-2H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREKXYNMTJDGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several classes of bioactive molecules:
Key Observations:
- Thioether Linkage : The thioether group in the target compound and analogs (e.g., ) may enhance metabolic stability compared to ether or ester linkages, though this requires experimental validation.
- Indole Modifications: The indole ring in the target compound is substituted with a thioether-2-oxoethyl-p-tolylamino chain, differing from analogs like indole-oxadiazole hybrids or indole-thiosemicarbazones . These modifications likely influence target specificity (e.g., kinase inhibition vs. DNA intercalation).
- Substituent Diversity: The p-tolylamino group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which could modulate solubility and binding affinity.
Pharmacological Potential
- Anticancer Activity: Indole-based compounds (e.g., ) show promise in targeting cancer pathways, such as tubulin polymerization or kinase inhibition. The p-tolylamino group in the target compound may mimic tyrosine kinase inhibitors (e.g., gefitinib).
- Antimicrobial Activity: Thieno[2,3-d]pyrimidin-benzamide hybrids () exhibit anti-microbial effects, but the target compound’s indole core may redirect activity toward eukaryotic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
